BenchChemオンラインストアへようこそ!

Enzalutamide metabolite M5

Metabolite identification Mass spectrometry Structural elucidation

Enzalutamide metabolite M5 (CAS 1242137-19-4), chemically 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid, is a downstream oxidative metabolite of the second-generation non-steroidal androgen receptor (AR) inhibitor enzalutamide. Unlike the major circulating metabolites M1 (inactive carboxylic acid) and M2 (active N-desmethyl enzalutamide), M5 is characterized by substitution of the thioxo sulfur with oxygen in the imidazolidinone ring and is classified as an "amide hydrolysis-and-further" metabolite.

Molecular Formula C20H13F4N3O4
Molecular Weight 435.3 g/mol
CAS No. 1242137-19-4
Cat. No. B8325045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide metabolite M5
CAS1242137-19-4
Molecular FormulaC20H13F4N3O4
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)
InChIKeyHLAJSPJIWQUPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Enzalutamide Metabolite M5 (CAS 1242137-19-4) Matters in Androgen Receptor Inhibitor Research & Analytical Reference Standards


Enzalutamide metabolite M5 (CAS 1242137-19-4), chemically 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid, is a downstream oxidative metabolite of the second-generation non-steroidal androgen receptor (AR) inhibitor enzalutamide [1]. Unlike the major circulating metabolites M1 (inactive carboxylic acid) and M2 (active N-desmethyl enzalutamide), M5 is characterized by substitution of the thioxo sulfur with oxygen in the imidazolidinone ring and is classified as an "amide hydrolysis-and-further" metabolite [1]. The compound is also catalogued as Enzalutamide Impurity I or Impurity 20 and is supplied as a fully characterized reference standard for pharmaceutical analytical method development, ANDA submissions, and quality control applications [2].

Enzalutamide Metabolite M5 (CAS 1242137-19-4): Why In-Class Analogs Cannot Substitute for This Specific Metabolite Standard


Enzalutamide metabolite M5 cannot be replaced by M1 (CAS 1242137-15-0, the major inactive carboxylic acid metabolite) or M2 (CAS 1242137-16-1, the active N-desmethyl metabolite) for analytical or metabolic investigations because it bears a distinct 2,4-dioxoimidazolidin core (S→O substitution) that confers unique mass spectrometric fragmentation, chromatographic retention, and compartment-specific distribution exclusively in excreta rather than plasma [1]. Regulatory impurity profiling studies identify M5 as a discrete impurity (Impurity I/20) requiring dedicated reference standards for HPLC method validation, and its absence from the systemic circulation—while being a major excretory metabolite—makes it an irreplaceable probe for studying alternative enzalutamide elimination pathways [1][2].

Quantitative Differentiation of Enzalutamide Metabolite M5 from Closest Analogs: A Head-to-Head Evidence Guide


2,4-Dioxo vs. 2-Thioxo Core Structure: Definitive MS Fragmentation Evidence Distinguishing M5 from M1

In high-resolution LC-MS/MS analysis, Enzalutamide metabolite M5 exhibits a characteristic fragment ion at m/z 390.083, which is 16 Da smaller than the corresponding fragment ion of M1 (enzalutamide carboxylic acid) at m/z 406.048 [1]. This mass difference corresponds to the substitution of sulfur (32 Da) by oxygen (16 Da) in the five-membered heterocycle of the imidazolidinone ring, definitively confirming the 2,4-dioxo structure of M5 versus the 4-oxo-2-thioxo structure retained by M1 [1]. The molecular ion [M-H]⁻ of M5 is m/z 434.076 with elemental composition C₂₀H₁₃F₄N₃O₄, and the compound elutes at a retention time of 11.2 minutes under the reported UPLC/Q-TOF MS conditions [1]. This unique fragmentation signature enables unambiguous differentiation of M5 from all other enzalutamide metabolites in complex biological matrices.

Metabolite identification Mass spectrometry Structural elucidation

Compartment-Specific Distribution: M5 as a Major Excretory but Non-Circulating Metabolite

In the rat ADME study by Jiang et al. (2016), M5 was explicitly reported as "a major metabolite in rat urine and feces, but not in plasma" [1]. This sharply contrasts with M1 and M2, which are the predominant circulating metabolites in both rats and humans, with M2 circulating at ~96%–125% of parent drug exposure and M1 at 31%–62% [2]. The complete absence of M5 from systemic circulation, despite its abundance in excreta, indicates that M5 is either rapidly cleared by renal and/or biliary transporters or generated extrahepatically/intraluminally after excretion of precursor metabolites [1]. Notably, M5 is formed downstream of M4 (the S-substituted-to-O metabolite) via amide hydrolysis [1], representing a distinct branch of the enzalutamide metabolic network.

Pharmacokinetics ADME Excretion profiling

Metabolic Pathway Divergence: M5 Represents the Amide Hydrolysis Branch Downstream of S→O Substitution

M5 occupies a unique node in the enzalutamide metabolic network, being generated as an amide hydrolysis-and-further metabolite of M4 (the S-substituted-to-O metabolite) [1]. The major metabolic pathway of enzalutamide proceeds via "parent→M2 (N-demethylation)→M1 (amide hydrolysis)," accounting for the dominant circulating species [1]. In contrast, the "parent→M4 (S→O substitution)→M5 (amide hydrolysis)" pathway constitutes a minor but analytically significant route. Quantitative metabolite profiling in rat liver microsomes after 4-hour incubation showed that M1, M2, M6, and M7 were the primary metabolites, while M5 was detected as a distinct minor product [1]. The deuterium isotope effect study in d₃-enzalutamide further confirmed that the M4→M5 branch is independent of CYP-mediated N-demethylation, as deuteration suppressed the M2 pathway eightfold without altering M1 or M5 levels [1].

Drug metabolism Biotransformation pathways Metabolite profiling

Regulatory-Grade Reference Standard Identity: Enzalutamide Impurity I/20 with Full Characterization for ANDA and Quality Control

Enzalutamide metabolite M5 is commercially catalogued as Enzalutamide Impurity I (also Impurity 20) and is supplied as a fully characterized reference standard supported by Certificates of Analysis (CoA) including HPLC purity data, NMR, and MS spectra compliant with ICH Q3A guidelines for impurities in new drug substances [1][2]. Suppliers report HPLC purity of ≥95% (typically 98.08% as determined by HPLC at 254 nm using a YMC ODS A column with ammonium acetate/acetonitrile gradient, retention time 9.548 min) . The compound is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial enzalutamide production [1]. This contrasts with M1 and M2 reference standards, which are primarily used as metabolite quantification standards for pharmacokinetic studies rather than as impurity markers [3].

Pharmaceutical analysis Reference standards Regulatory compliance

Physicochemical Differentiation: Carboxylic Acid Moiety and 2,4-Dioxo Core Alter Chromatographic Behavior Relative to Parent and M2

M5 possesses a carboxylic acid group (-COOH) at the 2-fluorophenyl position and a 2,4-dioxoimidazolidin core, distinguishing it from the parent drug enzalutamide, which bears an N-methylbenzamide group (-CONHCH₃) and a 4-oxo-2-thioxoimidazolidin core [1]. These structural differences produce pronounced shifts in reversed-phase HPLC retention: under standardized conditions (YMC ODS A, ammonium acetate/acetonitrile gradient), M5 elutes at approximately 9.55 min , whereas enzalutamide and M2 (which retains the benzamide moiety) exhibit different retention characteristics [2]. The carboxylic acid function also renders M5 ionizable at physiological pH (predicted pKa ~4.0–4.5 for the benzoic acid moiety), enhancing negative-ion electrospray ionization efficiency in LC-MS/MS methods relative to the neutral benzamide of the parent drug [1]. The molecular weight of M5 is 435.3 g/mol (C₂₀H₁₃F₄N₃O₄), compared to 464.4 g/mol for enzalutamide (C₂₁H₁₆F₄N₄O₂S) and 451.4 g/mol for the carboxylic acid metabolite M1 (C₂₀H₁₃F₄N₃O₃S) .

Chromatographic retention Physicochemical properties Method development

Enzalutamide Metabolite M5 (CAS 1242137-19-4): High-Value Procurement Scenarios Based on Quantitative Differentiation Evidence


Impurity Profiling and Stability-Indicating Method Validation for Enzalutamide ANDA Submissions

Procure M5 as Enzalutamide Impurity I/20 reference standard for developing and validating stability-indicating HPLC or UHPLC methods per ICH Q3A/Q3B guidelines. The compound's distinct 2,4-dioxoimidazolidin structure, confirmed by MS/MS fragment ion at m/z 390.083 (16 Da shift from M1) [1], enables unequivocal identification of this specific degradation product in stressed drug substance and drug product samples. The availability of a fully characterized CoA with HPLC purity data (≥95%, typically 98.08% ) supports method specificity, linearity, accuracy, and LOQ determination, directly addressing FDA deficiency questions on impurity qualification during ANDA review [2].

Excretory Clearance Pathway Studies Using M5 as a Compartment-Specific Biomarker

Use M5 as a unique excretory metabolite probe for mechanistic ADME studies. Because M5 is a major metabolite in urine and feces but is absent from systemic circulation [1], it serves as an ideal tracer for quantifying the contribution of the S→O substitution/amide hydrolysis clearance route independently of CYP-mediated N-demethylation. Spiking experiments with authentic M5 standard enable LC-MS/MS method development for absolute quantification in bile, urine, and fecal homogenates from preclinical species, providing data that cannot be obtained using M1 or M2 standards [1].

Metabolic Switching and Drug-Drug Interaction (DDI) Risk Assessment

Employ M5 as a sentinel metabolite for detecting metabolic switching when enzalutamide is co-administered with strong CYP2C8 or CYP3A4 inhibitors/inducers. The deuterium isotope effect study demonstrated that suppressing the N-demethylation pathway (via deuteration or CYP inhibition) does not alter M5 levels, confirming that the M4→M5 branch operates independently [1]. Monitoring M5/M1 and M5/M2 ratios in in vitro hepatocyte or in vivo studies can reveal compensatory increases in alternative clearance routes, informing DDI risk and supporting regulatory pharmacokinetic labeling requirements [1].

Reference Standard for Metabolite Identification in Forensic or Clinical Toxicology

Acquire M5 as a certified reference material for clinical or forensic toxicology laboratories developing comprehensive enzalutamide screening panels. Unlike M2 (which co-elutes with or near enzalutamide in many generic LC-MS methods), M5 possesses a distinct retention time (~9.55 min under standard conditions ) and unique MRM transitions based on the m/z 434→390 fragmentation, minimizing the risk of false-positive or false-negative assignments in post-mortem or compliance monitoring samples [1].

Quote Request

Request a Quote for Enzalutamide metabolite M5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.